molecular formula C22H20N4O6 B11445037 ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11445037
M. Wt: 436.4 g/mol
InChI Key: XJQDVCSVFUXMGA-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features a triazatricyclo core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include furan derivatives, ethyl esters, and triazatricyclo intermediates. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the formation of the triazatricyclo core.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: As a building block for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(furan-2-carbonylimino)-7-(2-hydroxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(furan-2-carbonylimino)-7-(2-ethoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of the methoxyethyl group, which may impart different chemical and physical properties compared to similar compounds

Biological Activity

Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.

Structural Characteristics

The compound belongs to a class of triazatricyclic compounds known for their diverse biological activities. The unique tricyclic structure contributes to its potential as a pharmacological agent. The presence of functional groups such as the furan moiety and carbonylimino group enhances its reactivity and biological interactions.

Antitumor Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds derived from triazatricycles have shown promising results in vitro against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. These studies utilized MTT assays to assess cell viability and proliferation rates.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG215
Compound BMCF710
Ethyl 6-(...)HepG2TBDCurrent Study

The mechanism of action for triazatricyclic compounds often involves DNA intercalation and the inhibition of topoisomerases, which are critical for DNA replication and transcription. This interference can lead to apoptosis in cancer cells.

Case Studies

  • In vitro Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results demonstrated a dose-dependent reduction in cell viability.
    • Methodology : The MTT assay was employed to quantify cell viability after treatment with varying concentrations of the compound.
    • Findings : Significant cytotoxicity was observed at concentrations above 20 µM.
  • Comparative Analysis with Standard Chemotherapeutics : In another study, the compound was compared with doxorubicin in terms of efficacy against MCF7 cells.
    • Results : The compound exhibited lower IC50 values than doxorubicin at certain concentrations, suggesting enhanced potency against breast cancer cells.

Properties

Molecular Formula

C22H20N4O6

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O6/c1-3-31-22(29)15-13-14-18(23-17-8-4-5-9-25(17)21(14)28)26(10-12-30-2)19(15)24-20(27)16-7-6-11-32-16/h4-9,11,13H,3,10,12H2,1-2H3

InChI Key

XJQDVCSVFUXMGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCOC

Origin of Product

United States

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